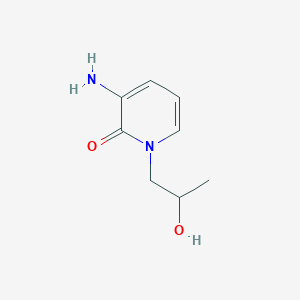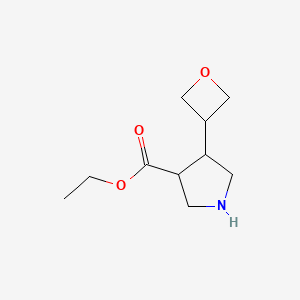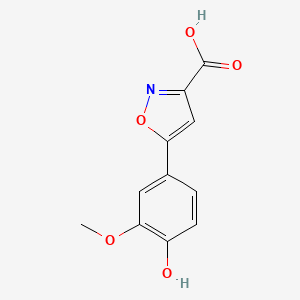
(S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one is a complex organic compound that belongs to the class of piperidinones. This compound is characterized by its unique structure, which includes a piperidin-2-one core substituted with a cyclopentyloxy and a methoxy group on the phenyl ring. The stereochemistry of the compound is denoted by the (S)-configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one typically involves multi-step organic reactions. One common method includes the functionalization of piperidines via visible-light-induced C(sp3)–H functionalizations using N-chlorosuccinimide as a chlorine source . Another approach involves the cascade Aza-Michael/Michael cyclization reaction to form spirobarbiturate piperidin-2-one derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to ensure high yield and purity, along with the use of industrial-grade reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
(S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
(S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
3-diazo-piperidin-2-one: This compound is similar in structure but contains a diazo group, which imparts different reactivity and applications.
Spirobarbiturate piperidin-2-one derivatives: These compounds have a spirocyclic structure, which distinguishes them from (S)-5-(3-(Cyclopentyloxy)-4-methoxyphenyl)piperidin-2-one.
Uniqueness
This compound is unique due to its specific substitution pattern and stereochemistry, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C17H23NO3 |
|---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
(5S)-5-(3-cyclopentyloxy-4-methoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C17H23NO3/c1-20-15-8-6-12(13-7-9-17(19)18-11-13)10-16(15)21-14-4-2-3-5-14/h6,8,10,13-14H,2-5,7,9,11H2,1H3,(H,18,19)/t13-/m1/s1 |
InChI Key |
ZBJMIARPFFUBEU-CYBMUJFWSA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCC(=O)NC2)OC3CCCC3 |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC(=O)NC2)OC3CCCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


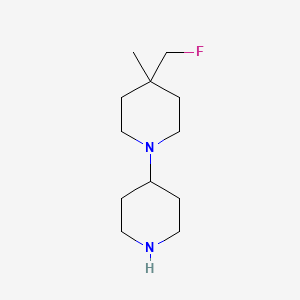

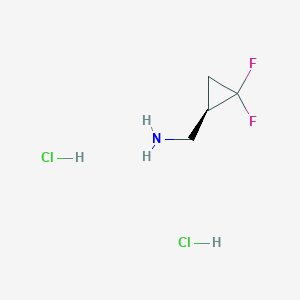
![(4AR,7aR)-6-methyloctahydropyrrolo[3,4-b][1,4]oxazine dihydrochloride](/img/structure/B13339657.png)

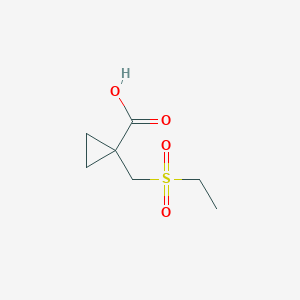

![7-(tert-Butyl) 1-methyl (1R,3R,4S)-3-hydroxy-7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate](/img/structure/B13339689.png)
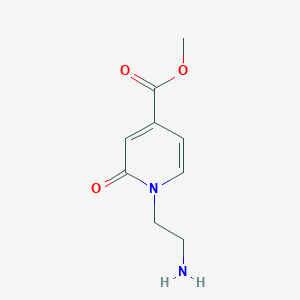
![3-Cyano-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13339700.png)
